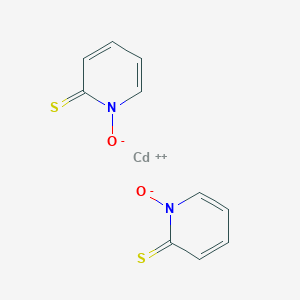
Pyrithione cadmium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrithione cadmium, also known as this compound, is a useful research compound. Its molecular formula is C10H8CdN2O2S2 and its molecular weight is 364.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Applications
1.1 Antitumor Activity
Recent studies have highlighted the antitumor properties of pyrithione cadmium. Research indicates that it suppresses tumor growth both in vitro and in vivo by inhibiting proteasomal deubiquitinase activity. This inhibition leads to the accumulation of ubiquitinated proteins, which is crucial for cellular processes involved in cancer progression. In specific studies, cadmium pyrithione demonstrated significant cytotoxic effects against various cancer cell lines and effectively inhibited tumor growth in animal xenograft models .
Table 1: Summary of Antitumor Studies on this compound
| Study Reference | Cell Lines Tested | In Vivo Model | Key Findings |
|---|---|---|---|
| Various cancer cell lines | Xenograft models | Inhibition of proteasome function; reduced tumor growth |
1.2 Antimicrobial Properties
This compound exhibits antimicrobial activity, similar to its zinc counterpart, zinc pyrithione. It has been used in formulations targeting fungal infections and has shown efficacy against a range of microbial pathogens. The mechanism involves disrupting microbial cell membranes, which leads to cell death .
Environmental Applications
2.1 Antifouling Agent
This compound has been explored as an antifouling agent in marine environments. Its application in coatings helps prevent the growth of barnacles and other marine organisms on ships and underwater structures, thereby reducing maintenance costs and enhancing operational efficiency .
2.2 Toxicity Assessment
The environmental impact of this compound is an area of ongoing research. Studies assessing its toxicity to aquatic organisms have indicated potential risks associated with its use, necessitating careful evaluation of its environmental fate and effects on marine ecosystems .
Table 2: Environmental Impact Studies of this compound
| Study Reference | Organism Tested | Endpoint Measured | Findings |
|---|---|---|---|
| Marine organisms | Toxicity levels | Highlighted potential risks; recommended further study |
Case Studies
3.1 Case Study: Cancer Treatment
A notable case study involved the application of this compound in treating leukemia cells. The study demonstrated that treatment with this compound significantly reduced cell viability and induced apoptosis in leukemia cell lines, showcasing its potential as a therapeutic agent in oncology .
3.2 Case Study: Antifouling Efficacy
In another case study focusing on antifouling applications, this compound was incorporated into marine coatings. The results indicated a marked reduction in biofouling organisms over a six-month period, supporting its effectiveness as an environmentally friendly alternative to traditional antifouling agents .
Analyse Des Réactions Chimiques
Stability and Decomposition
Pyrithione cadmium demonstrates conditional stability:
-
Thermal Stability : Decomposes before melting at ~200°C, releasing toxic cadmium oxide (CdO) fumes .
-
Photochemical Degradation : Exposure to UV light accelerates breakdown into cadmium sulfides (CdS) and organic byproducts .
-
Acid Sensitivity : Reacts with strong acids (e.g., HCl) to release H₂S gas and form soluble cadmium salts:
Cd(C5H4NOS)2+4HCl→CdCl2+2C5H5NOS+H2S↑
Redox and Ligand Exchange Reactions
Cadmium’s +2 oxidation state remains stable under physiological conditions, but ligand displacement occurs in competitive environments:
-
Transchelation with Copper : In marine environments, Cd²⁺ in this compound is displaced by Cu²⁺, forming copper-pyrithione complexes and free Cd²⁺ ions .
-
Thiol Group Interactions : The pyrithione ligand’s thiol moiety binds to cellular thiols (e.g., glutathione), facilitating cadmium release and subsequent oxidative stress .
Biological Reactivity
This compound dissociates in biological systems, releasing Cd²⁺ and pyrithione:
-
Dissociation in vivo :
Cd(C5H4NOS)2→Cd2++2C5H4NOS−
-
Metabolic Fate :
Table 2: Toxicity Mechanisms of this compound
| Mechanism | Effect | Source |
|---|---|---|
| ROS Generation | Oxidative DNA damage (↑ tail DNA in comet assays) | |
| Metallothionein Disruption | Impaired zinc homeostasis | |
| Proteasome Inhibition | Ubiquitinated protein accumulation |
Environmental Interactions
Propriétés
Numéro CAS |
18897-36-4 |
|---|---|
Formule moléculaire |
C10H8CdN2O2S2 |
Poids moléculaire |
364.7 g/mol |
Nom IUPAC |
cadmium(2+);1-oxidopyridine-2-thione |
InChI |
InChI=1S/2C5H4NOS.Cd/c2*7-6-4-2-1-3-5(6)8;/h2*1-4H;/q2*-1;+2 |
Clé InChI |
YSWAWAYOPDDQJN-UHFFFAOYSA-N |
SMILES |
C1=CC(=S)N(C=C1)[O-].C1=CC(=S)N(C=C1)[O-].[Cd+2] |
SMILES canonique |
C1=CC(=S)N(C=C1)[O-].C1=CC(=S)N(C=C1)[O-].[Cd+2] |
Key on ui other cas no. |
18897-36-4 |
Synonymes |
CADMIUMPYRIDINETHIONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















